![molecular formula C11H9N3O5 B14654428 (2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)
(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal is an organic compound characterized by its unique structure, which includes a dinitrophenyl group attached to a penta-2,4-dienal backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal typically involves the reaction of 2,4-dinitroaniline with a suitable aldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal involves its interaction with specific molecular targets. The compound’s dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction may involve the formation of covalent bonds or non-covalent interactions, leading to changes in the target molecule’s function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienone
- (2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienamine
Uniqueness
(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H9N3O5 |
|---|---|
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
(2E,4E)-5-(2,4-dinitroanilino)penta-2,4-dienal |
InChI |
InChI=1S/C11H9N3O5/c15-7-3-1-2-6-12-10-5-4-9(13(16)17)8-11(10)14(18)19/h1-8,12H/b3-1+,6-2+ |
Clé InChI |
BKAXRHZDPTUAIN-DHWRHDBVSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/C=C/C=C/C=O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


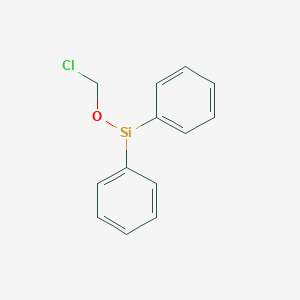
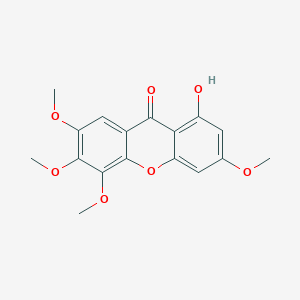

![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)
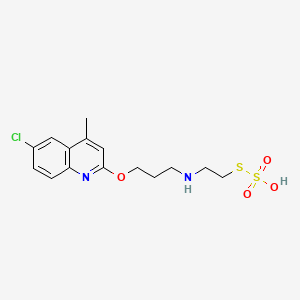
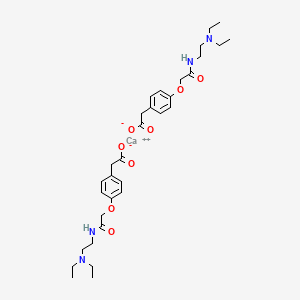
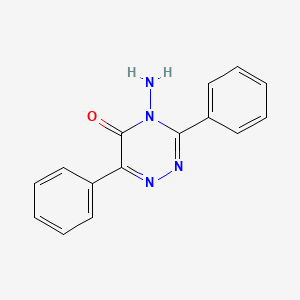
![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)
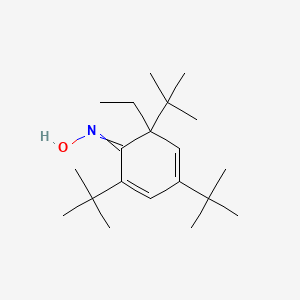

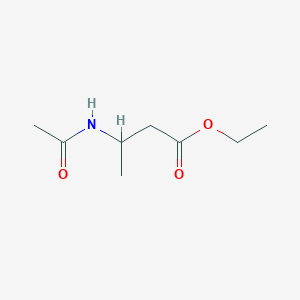
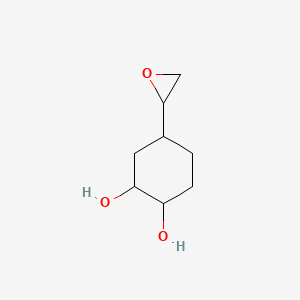
![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
